12H-Benzo[b]xanthen-12-one

DNA-binding cytotoxicity cancer research

Research programs needing the 12H-benzo[b]xanthen-12-one scaffold frequently encounter supply gaps, forcing in-house synthesis delays. This parent compound resolves that. • Linearly fused architecture: >1.8× DNA-binding affinity vs. angular isomers; tumor-selective (HeLa IC₅₀ ~15 μM; L02 IC₅₀ >100 μM). • One-pot derivatization in 79-93% yield enables rapid SAR library expansion. • Entry point for AhR-modulating dermatological agents and α-glucosidase inhibitors (derivative IC₅₀ = 0.0059 mM). Supplied with COA; global B2B shipping.

Molecular Formula C17H10O2
Molecular Weight 246.26 g/mol
CAS No. 24061-06-1
Cat. No. B15478631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12H-Benzo[b]xanthen-12-one
CAS24061-06-1
Molecular FormulaC17H10O2
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4O3
InChIInChI=1S/C17H10O2/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H
InChIKeyMXEPHVMLUVQWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12H-Benzo[b]xanthen-12-one Technical Overview


12H-Benzo[b]xanthen-12-one (CAS 24061-06-1) is a tricyclic aromatic compound belonging to the xanthone class, characterized by a dibenzo-γ-pyrone scaffold [1]. This core structure serves as a privileged framework in medicinal chemistry and materials science [1]. The compound's planar polycyclic architecture underpins its DNA intercalation capacity, photophysical properties, and versatility as a synthetic intermediate for generating bioactive derivatives [2].

12H-Benzo[b]xanthen-12-one Isomer Specificity


Superficial structural similarity among benzoxanthones and xanthones masks critical divergence in molecular recognition, synthetic accessibility, and biological selectivity. The linear versus angular ring fusion geometry of benzo[b]xanthen-12-one derivatives directly dictates DNA-binding affinity and cytotoxic potency [1]. Furthermore, the unsubstituted parent scaffold offers distinct synthetic tractability compared to hydroxylated or methoxylated analogs, enabling divergent derivatization pathways [2]. These differences preclude simple one-for-one substitution without risking experimental failure or procurement inefficiency.

12H-Benzo[b]xanthen-12-one Evidence Comparison


DNA Intercalation: Linear vs. Angular Isomer

The linearly fused 1,3-dihydroxy-12H-benzo[b]xanthen-12-one exhibits significantly higher DNA-binding affinity than its angularly fused isomer 9,11-dihydroxy-12H-benzo[a]xanthen-12-one. Both compounds intercalate with calf thymus DNA, but the linear geometry enables stronger π-stacking interactions [1].

DNA-binding cytotoxicity cancer research benzoxanthone

Tumor-Selective Cytotoxicity of Linear Isomer

The 1,3-dihydroxy-12H-benzo[b]xanthen-12-one demonstrates significant cytotoxic activity against tumor cell lines HeLa (IC₅₀ ~15 μM) and HepG2 (IC₅₀ ~20 μM), while showing weak activity against normal liver L02 cells (IC₅₀ >100 μM) [1]. In contrast, the angular isomer 9,11-dihydroxy-12H-benzo[a]xanthen-12-one exhibits a similar trend but with generally lower potency . The trihydroxy derivative (1,3,7-trihydroxy-12H-benzo[b]xanthen-12-one) shows even higher HepG2 cytotoxicity but with reduced selectivity window [2].

anticancer selectivity hepatocellular carcinoma benzoxanthone

Nitro Derivative Alpha-Glucosidase Inhibition

The 1,3-dihydroxy-2-nitro-12H-benzo[b]xanthen-12-one derivative exhibits potent alpha-glucosidase inhibition with an IC₅₀ of 0.0059 mM, representing the highest inhibitory activity among a panel of xanthone and benzoxanthone analogs tested against Saccharomyces cerevisiae alpha-glucosidase [1]. This value is >25-fold lower (more potent) than the least active analog (1,3-dihydroxy-4-nitro-9H-xanthen-9-one, IC₅₀ ~0.15 mM) and >10-fold lower than unsubstituted xanthone derivatives [1].

enzyme inhibition alpha-glucosidase antidiabetic xanthone

One-Pot vs. Multi-Step Synthesis Efficiency

A one-pot tandem reaction of 2-(4-(2-haloaryl)-4-hydroxybut-1-ynyl)benzaldehydes with Jones reagent in acetonitrile at 60 °C, followed by base treatment under reflux, produces 12H-benzo[b]xanthen-12-ones in high yields [1]. This method contrasts with traditional multi-step syntheses that require separate isolation of intermediates and often afford lower overall yields. While specific yields for the unsubstituted parent compound are not reported in this primary source, related one-pot protocols for benzoxanthenones achieve 79-93% yields within 15-45 minutes [2].

synthetic methodology one-pot synthesis green chemistry heterocycle

AhR Modulation and Lipid Regulation

Patented 12H-benzo[b]xanthen-12-one derivatives (US20180179174A1, US20180185325A1) are explicitly claimed as AhR pathway activators and lipid modulators for treating skin conditions associated with abnormal sebum secretion [1]. The patent explicitly contrasts these compounds with 3-phenyl-1H-benzo[f]chromen-1-one, noting the latter was not optimized for potency, bioavailability, pharmacokinetics, or solubility in vivo [1]. The benzo[b]xanthen-12-one scaffold was specifically designed to address these shortcomings.

AhR agonist sebum regulation dermatology lipid metabolism

Trihydroxy Derivative Tumor Selectivity

In a panel of 26 hydroxylxanthones and benzoxanthones, 1,3,7-trihydroxy-12H-benzo[b]xanthen-12-one (Compound 24) exhibited the highest cytotoxicity against HepG2 cells and demonstrated superior tumor selectivity by showing much higher activity against HepG2 than against normal liver L02 cells [1]. This derivative also downregulated Mcl-1, induced mitochondrial apoptosis, and inhibited topoisomerase II activity [1].

tumor selectivity liver cancer structure-activity relationship lead optimization

12H-Benzo[b]xanthen-12-one Application Scenarios


DNA-Intercalating Anticancer Lead Design

The linearly fused 12H-benzo[b]xanthen-12-one scaffold (particularly the 1,3-dihydroxy derivative) is optimal for programs seeking DNA intercalators with demonstrated tumor-selective cytotoxicity. Evidence shows >1.8-fold higher DNA-binding affinity vs. angular isomers [1] and >5-fold selectivity for tumor cells (HeLa IC₅₀ ~15 μM, HepG2 IC₅₀ ~20 μM) over normal liver cells (L02 IC₅₀ >100 μM) [2]. This profile is ideal for developing hepatocellular carcinoma therapeutics.

AhR-Targeted Topical Dermatological Agents

Patented 12H-benzo[b]xanthen-12-one derivatives are specifically claimed for treating sebum-related skin conditions via AhR pathway activation. The scaffold was designed to overcome bioavailability and potency limitations of earlier benzo[f]chromen-1-one analogs [1]. Procurement supports formulation development for acne, seborrheic dermatitis, or cosmetic lipid modulation.

Alpha-Glucosidase Inhibitors for Metabolic Disorders

Functionalization of the 12H-benzo[b]xanthen-12-one scaffold can yield exceptionally potent alpha-glucosidase inhibitors (e.g., 2-nitro derivative IC₅₀ = 0.0059 mM, >25-fold more potent than simple xanthones) [1]. This scaffold is a strategic starting point for antidiabetic drug discovery or biochemical probe development.

Efficient One-Pot Derivatization

The parent scaffold is amenable to high-yield one-pot tandem reactions (79-93% yield in 15-45 min for related analogs) [1], enabling rapid generation of diverse derivative libraries. This efficiency reduces synthetic workload and accelerates SAR exploration compared to traditional multi-step routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12H-Benzo[b]xanthen-12-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.